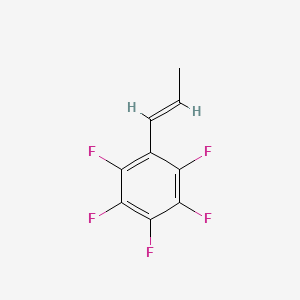

1-(Pentafluorophenyl)-1-propene

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAOLTCZMIFYMK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects in Synthesis and Reactions

Control of Alkene Stereochemistry During Carbon-Fluorine Bond Activation

The synthesis of 1-(pentafluorophenyl)-1-propene (B599178) can, in principle, yield two geometric isomers: the (E) and (Z) forms. The control over which isomer is formed is a crucial synthetic challenge. While literature specifically detailing the stereocontrolled synthesis of this compound via C-F activation is not abundant, general principles of stereoselective alkene synthesis offer significant insights. The activation of C-F bonds, a key strategy in organofluorine chemistry, can be achieved through transition metal-mediated or non-metal-mediated pathways. numberanalytics.combaranlab.org The choice of catalyst, reagents, and reaction conditions often dictates the stereochemical outcome.

In analogous systems, such as the synthesis of nitroalkenes, the stereochemistry of the resulting double bond can be effectively controlled by modifying the reaction parameters. For instance, the condensation of aliphatic aldehydes with nitroalkanes can be directed to selectively produce either the (E)- or (Z)-nitroalkene by changing the solvent and temperature. organic-chemistry.org Reactions performed in toluene (B28343) at reflux tend to yield the (E) isomer, whereas using dichloromethane (B109758) at room temperature favors the (Z) isomer. organic-chemistry.org The presence of additives like molecular sieves can also be critical in directing the stereochemical pathway. organic-chemistry.org

These principles suggest that a strategic selection of reaction conditions could similarly control the E/Z selectivity during the formation of this compound. The commonly available form of this compound is the (E)-isomer, which is likely the thermodynamically more stable configuration due to reduced steric hindrance between the phenyl ring and the methyl group. nih.gov

Table 1: General Strategies for Controlling Alkene Stereochemistry

| Method | Conditions | Predominant Isomer | Reference |

| Nitroalkene Synthesis | Toluene, reflux | (E) | organic-chemistry.org |

| Nitroalkene Synthesis | Dichloromethane, room temp. | (Z) | organic-chemistry.org |

Diastereoselective Synthesis of Fluorinated Derivatives

Diastereoselectivity becomes a key consideration when this compound undergoes reactions that introduce a new stereocenter, particularly through additions to the carbon-carbon double bond. When a reaction creates a new chiral center in a molecule that already contains one (in this case, the pre-existing stereochemistry of the (E) or (Z) alkene), the products formed are diastereomers. saskoer.ca

The addition of reagents across the double bond of (E)-1-(pentafluorophenyl)-1-propene can generate products with two new stereocenters. The mechanism of the addition reaction determines the relative stereochemistry of these centers.

Syn-addition: Both new groups add to the same face of the double bond. For example, hydroboration-oxidation results in a syn-addition of H and OH. chemistrysteps.com

Anti-addition: The two new groups add to opposite faces of the double bond. The addition of halogens like Br₂ typically proceeds via an anti-addition mechanism. masterorganicchemistry.com

The presence of the fluorine atoms in the pentafluorophenyl ring can also exert a significant influence on the diastereoselectivity of a reaction. In studies on the aza-Henry reaction, the addition of α-fluoro nitroalkanes to imines showed a distinct diastereomeric preference, which can differ from their non-fluorinated counterparts, a phenomenon termed fluorine-based diastereodivergence. nih.gov This highlights the unique electronic and steric effects of fluorine that can be harnessed to control the formation of a specific diastereomer.

Enantioselective Strategies for the Preparation of Chiral Fluorinated Alkenes

Creating chiral molecules from achiral starting materials in an enantioselective fashion is a cornerstone of modern organic synthesis. This requires the use of a chiral influence, such as a chiral catalyst, reagent, or auxiliary. springernature.com For this compound, enantioselective strategies would aim to introduce a new stereocenter in a controlled manner, yielding a non-racemic mixture of enantiomers.

While specific enantioselective reactions using this compound as a substrate are not extensively documented, methodologies developed for other fluorinated compounds provide a blueprint for potential strategies.

Asymmetric Catalysis: Chiral organocatalysts, such as primary-secondary diamines, have been successfully employed in the asymmetric Robinson annulation to synthesize fluorinated chiral cyclohexenones with excellent enantioselectivities. nih.gov

Chiral Hydrogen-Bonding Catalysis: A proline-derived chiral urea (B33335) incorporating a pentafluorophenyl substituent has shown efficacy in "on water" asymmetric Michael additions, demonstrating that chiral environments can be created to induce high enantioselectivity. researchgate.net

Cooperative Catalysis: Dual catalytic systems, such as the combination of isothiourea and iridium catalysts, have enabled asymmetric annulation reactions with pentafluorophenyl esters to produce enantioenriched γ-lactams. nih.gov

These strategies could be adapted to this compound. For example, it could serve as a Michael acceptor in an asymmetric conjugate addition reaction catalyzed by a chiral organocatalyst, leading to the formation of an enantiomerically enriched product.

Regioselective Functionalization and Its Stereochemical Consequences on this compound

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. masterorganicchemistry.com For this compound, functionalization can occur at the alkene or the aromatic ring, with distinct stereochemical outcomes for each.

Functionalization of the Pentafluorophenyl Ring: The pentafluorophenyl group is highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction is exceptionally regioselective, with nucleophiles preferentially attacking the carbon atom at the para position (C4) relative to the propenyl substituent. nih.govscispace.com The strong electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack, and the negative charge of the intermediate (a Meisenheimer complex) is best stabilized when the activating group (the propenyl chain) is para to the point of attack. libretexts.org

The key stereochemical consequence of this regioselective functionalization is the retention of the alkene geometry . The SNAr reaction occurs exclusively on the aromatic ring and does not affect the configuration of the double bond. Therefore, if one starts with (E)-1-(pentafluorophenyl)-1-propene, the product of a para-substitution will also have the (E) configuration. scispace.com

Table 2: Regioselective SNAr on Pentafluorophenyl-Substituted Porphyrins

| Substrate | Nucleophile | Position of Substitution | Stereochemical Outcome | Reference |

| meso-Pentafluorophenyl Porphyrin | Alcohols, Amines | para-Fluorine | Retention of macrocycle structure | scispace.com |

| meso-Pentafluorophenyl Porphyrin | Sodium Azide | para-Fluorine | Retention of macrocycle structure | researchgate.net |

Functionalization of the Propene Double Bond: Addition reactions to the unsymmetrical double bond of this compound are governed by regioselectivity rules, most notably Markovnikov's rule for electrophilic additions. chemistrysteps.com This rule predicts that in the addition of a protic acid (H-X), the proton (H) will add to the carbon atom of the double bond that has more hydrogen atoms (C2), and the nucleophile (X) will add to the carbon that is more substituted (C1, attached to the phenyl ring). masterorganicchemistry.com

The stereochemical consequence of such an addition is the creation of a new stereocenter at the carbon bearing the incoming nucleophile. Since the starting alkene is planar and the nucleophile can attack from either face with equal probability, the reaction typically produces a racemic mixture of the two possible enantiomers, assuming no other chiral influence is present. chemistrysteps.com

Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is exceptionally well-suited for studying medium-sized organic molecules like 1-(Pentafluorophenyl)-1-propene (B599178).

A primary application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves identifying the lowest energy pathways from reactants to products. For this compound, this could involve modeling its reaction with electrophiles, nucleophiles, or radicals.

The process would involve:

Geometry Optimization: Calculating the minimum-energy structures of the reactant (this compound and a reaction partner), the product(s), and any intermediates.

Transition State Searching: Locating the first-order saddle point on the potential energy surface that connects reactants and products. This structure, the transition state, represents the highest energy point along the reaction coordinate.

Vibrational Frequency Analysis: This calculation confirms the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For example, a study on the reaction of Cl with propene used DFT to show that the reaction proceeds through an addition-elimination mechanism rather than a direct abstraction, a level of detail only accessible through computation. nih.gov A similar investigation into this compound would clarify its reaction mechanisms, which are fundamental to predicting its chemical behavior.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Electrophile | 0.0 |

| Transition State (TS1) | Structure representing the energy barrier to reaction | +15.2 |

| Intermediate | A short-lived, stable species formed during the reaction | -5.4 |

| Transition State (TS2) | Energy barrier from intermediate to product | +8.7 |

| Product | The final, stable molecule formed | -20.1 |

DFT calculations provide detailed information about how electrons are distributed within a molecule, which is key to understanding its reactivity. For this compound, the strong electron-withdrawing nature of the pentafluorophenyl group significantly influences the electronic properties of the propene moiety.

Key analyses would include:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify sites susceptible to electrophilic and nucleophilic attack, respectively.

Electrostatic Potential (ESP) Map: This map shows the charge distribution on the molecule's surface. For this compound, one would expect the fluorine atoms to create a region of negative potential on the ring, while the double bond would also be electron-rich.

Population Analysis: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron-withdrawing effect of the C₆F₅ group.

These descriptors are crucial for rationalizing why the molecule reacts at certain positions and with specific types of reagents.

| Conformer | Dihedral Angle (C=C-C-CAr) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | 0° (Planar) | +2.5 | 1.5 |

| B | 45° (Skewed) | 0.0 | 98.0 |

| C | 90° (Perpendicular) | +3.0 | 0.5 |

Advanced Quantum Chemical Methodologies (e.g., Ab Initio, Coupled-Cluster)

While DFT is highly effective, more computationally intensive methods are often used to obtain "gold standard" benchmark energies.

Ab Initio Methods: These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are derived directly from the Schrödinger equation without empirical parameters. rsc.org

Coupled-Cluster (CC) Theory: Specifically, the CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is widely regarded as one of the most accurate methods for single-reference systems. rsc.org It is often used to refine the energies of structures (reactants, transition states, products) previously optimized with DFT. rsc.org For instance, research on the reaction of OH with propene utilized UCCSD(T) for final energy calculations to achieve high accuracy. rsc.org Such a high-level calculation would provide a very reliable energy barrier for any modeled reaction of this compound.

Theoretical Kinetic and Thermodynamic Parameter Calculations

The data obtained from quantum chemical calculations can be used to predict macroscopic properties like reaction rates and equilibrium constants.

Transition State Theory (TST) provides a framework for calculating the rate constant (k) of a chemical reaction. nih.govcas.org The central equation of TST relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. cas.orgfiu.edu

The Eyring equation is a common formulation: k = (κ * kₒT / h) * e^(-ΔG‡/RT)

Where:

kₒ is the Boltzmann constant

T is the temperature

h is Planck's constant

R is the gas constant

κ is the transmission coefficient (often assumed to be 1)

DFT or coupled-cluster calculations provide the electronic energy component of ΔG‡. By combining this with calculated vibrational frequencies (to obtain thermal and entropic contributions), a theoretical rate constant can be determined. cas.orgfiu.edu This allows for the prediction of reaction kinetics without performing the experiment, offering powerful predictive insights.

Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) Calculations

Rice-Ramsperger-Kassel-Marcus (RRKM) theory, coupled with the master equation (ME), is a cornerstone of chemical kinetics for modeling unimolecular reaction rates. This statistical theory is particularly crucial for understanding how the rate of a reaction changes with pressure and temperature, a phenomenon known as fall-off behavior. nist.govnist.gov The ability to predict the pressure dependence of reaction rates is highly valuable for kinetic modeling in fields like combustion and atmospheric chemistry. nih.gov

For this compound, RRKM-ME calculations could be employed to predict the rate constants for its isomerization or decomposition reactions under various conditions. The theory assumes that energy is rapidly distributed among all vibrational modes of the reactant molecule before a reaction occurs. The rate of reaction is then dependent on the probability of enough energy accumulating in the specific vibrational mode that leads to the breaking of a bond.

A hypothetical RRKM-ME study on the unimolecular decomposition of this compound would involve:

Quantum Chemistry Calculations: Determining the structures and vibrational frequencies of the reactant and transition states on the potential energy surface.

Solving the Master Equation: Using the calculated molecular properties to solve the time-dependent master equation, which describes the evolution of the population of molecules at different energy levels. nih.gov

The results would provide pressure-dependent rate coefficients, crucial for accurate chemical modeling.

Table 1: Illustrative Parameters for RRKM-ME Calculations This table presents typical parameters that would be required for an RRKM-ME calculation, using propene as an analogue, as specific data for this compound is not available.

| Parameter | Description | Illustrative Value/Method | Reference |

| Reactant Geometry | Optimized 3D coordinates of the molecule. | DFT (e.g., B3LYP/6-31G) | researchgate.net |

| Transition State (TS) | Geometry of the saddle point on the potential energy surface for a specific reaction channel. | DFT (e.g., B3LYP/6-31G) | researchgate.net |

| Vibrational Frequencies | Frequencies for the reactant and TS, used to calculate zero-point energies and state densities. | Quantum Chemistry Calculation | nist.gov |

| Energy Barrier (E₀) | The energy difference between the reactant and the transition state at 0 K. | High-level ab initio calculation | nist.gov |

| Collisional Model | Describes energy transfer between the reactant and a bath gas. | Lennard-Jones potential | nist.gov |

| Average Energy Transfer (<ΔE>down) | The average amount of energy removed from an energized molecule per collision. | 50-800 cm⁻¹ (temperature dependent) | nist.gov |

Kinetic Isotope Effect (KIE) Studies for Mechanistic Insight

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to the rate of the same molecule with a heavier isotope (kH) at the same position (KIE = kL/kH). wikipedia.org The change in rate is a quantum effect stemming primarily from the difference in zero-point vibrational energies between bonds to different isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break. wikipedia.orglibretexts.org

Deuterium (B1214612) labeling is the most common technique, where hydrogen (¹H) is replaced by deuterium (²H or D). chem-station.comyoutube.com

Primary KIE: A significant kH/kD ratio (typically > 2) is observed when the C-H bond being broken is directly involved in the rate-determining step. princeton.edu

Secondary KIE: A smaller effect (kH/kD often near 1) is observed when the isotopically substituted bond is not broken but is located near the reaction center. These effects can provide information about changes in hybridization at the reaction center. wikipedia.orgprinceton.edu

For this compound, KIE studies could distinguish between different mechanistic pathways for reactions at the propene side chain. For example, in an elimination reaction, a large primary KIE would be expected if the removal of a proton from the methyl group is the rate-limiting step, consistent with an E2 mechanism. youtube.comprinceton.edu Conversely, a small secondary KIE would suggest an E1 mechanism where C-X bond cleavage precedes proton removal. princeton.edu The use of deuterium labeling has also been instrumental in mechanistic studies involving other complex molecules. acs.org

Table 2: Representative Deuterium Kinetic Isotope Effects and Mechanistic Implications This table shows typical KIE values and their general interpretations, which could be applied to study reactions of this compound.

| Reaction Type | Isotopic Position | Typical kH/kD | Mechanistic Interpretation | Reference |

| E2 Elimination | β-Hydrogen | ~ 3-8 | C-H bond cleavage occurs in the rate-determining step. | youtube.comprinceton.edu |

| E1 Elimination | β-Hydrogen | ~ 1.0-1.2 | C-H bond cleavage occurs after the rate-determining step. | princeton.edu |

| SN1 Reaction | α-Hydrogen | ~ 1.1-1.25 (inverse) | Change in hybridization from sp³ to sp² in the transition state. | wikipedia.org |

| SN2 Reaction | α-Hydrogen | ~ 0.95-1.15 | Minimal change in hybridization at the transition state. | wikipedia.org |

| Radical H-abstraction | C-H bond | ~ 2-10 | C-H bond cleavage is part of the rate-determining step. | libretexts.org |

Molecular Dynamics Simulations for Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and reaction dynamics. researchgate.net This technique is invaluable for exploring complex reaction pathways and identifying short-lived intermediates that are difficult to observe experimentally.

For this compound, MD simulations could be used to investigate its reactivity under specific conditions, such as high pressure or in the presence of a catalyst. For instance, simulations could model the polymerization of this compound by tracking the trajectories of multiple molecules and identifying the mechanism of chain initiation and propagation. A study on propene under high pressure using first-principles MD found a collective ionic mechanism leading to the formation of oligomers, an insight gained by analyzing the evolution of molecular orbitals (Wannier centers) during the simulation. nih.gov

A similar MD simulation for this compound could reveal:

The preferred orientation of approach between two reacting molecules.

The step-by-step pathway of bond formation and cleavage.

The structure and lifetime of reaction intermediates.

The influence of the bulky and electron-withdrawing pentafluorophenyl group on the reaction mechanism compared to unsubstituted propene.

Table 3: Components of a Typical Molecular Dynamics Simulation Setup This table outlines the typical parameters for setting up an MD simulation to study the reactivity of a compound like this compound.

| Component | Description | Example Specification | Reference |

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | DREIDING, AMBER, CHARMM | researchgate.net |

| System Setup | The initial configuration of molecules in a simulation box. | A number of molecules (e.g., 200-2000) placed in a periodic box. | researchgate.net |

| Ensemble | The set of thermodynamic variables held constant (e.g., NVT: constant number of particles, volume, temperature). | NVT or NPT (constant pressure) | nih.gov |

| Time Step | The interval between successive calculations of forces and positions. | 0.5 - 2.0 femtoseconds (fs) | nih.gov |

| Simulation Length | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) | researchgate.net |

| Analysis Methods | Techniques used to extract meaningful data from the trajectories. | Radial distribution functions, density profiles, analysis of Wannier centers. | researchgate.netnih.gov |

Catalytic Applications in Polymerization and Organic Transformations

Polymerization of Propene and Related Fluoroalkenes

The polymerization of olefins, such as propene and its fluorinated analogues, is a cornerstone of the polymer industry. The development of highly efficient and selective catalyst systems is a continuous area of research.

Cocatalytic Roles of Tris(pentafluorophenyl)borane (B72294) in Olefin Polymerization

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly effective cocatalyst in olefin polymerization, often used in conjunction with metallocene catalysts. rsc.orgosti.gov This powerful Lewis acid plays a critical role in activating the metallocene pre-catalyst to generate a catalytically active cationic species. osti.govnorthwestern.edu The primary function of B(C₆F₅)₃ is to abstract an alkyl or hydride group from the metallocene, creating a vacant coordination site on the metal center where the olefin monomer can bind and subsequently be inserted into the growing polymer chain. osti.gov

The use of perfluorinated borate (B1201080) anions, such as those derived from tris(pentafluorophenyl)borane, was a significant breakthrough, leading to high catalytic activity for the polymerization of monomers like propylene (B89431). mdpi.com Organoborate cocatalysts like ammonium (B1175870) tetrakis(pentafluorophenyl)borate (B1229283), which is derived from tris(pentafluorophenyl)borane, are advantageous due to their high catalytic activity under mild reaction conditions and the relative ease of their synthesis. mdpi.com These cocatalysts interact with the activated metal center to form the active site for polymerization. mdpi.com

The versatility of tris(pentafluorophenyl)borane extends to its use with various metallocene complexes, including zirconocenes, for the polymerization of α-olefins. osti.govnorthwestern.edu The resulting "cation-like" catalysts exhibit high polymerization activity. northwestern.edu Furthermore, B(C₆F₅)₃ and its derivatives have been shown to be effective cocatalysts in the copolymerization of ethylene (B1197577) with other α-olefins like 1-octene, demonstrating their broad applicability. mdpi.com

| Catalyst System Component | Role | Application |

| Tris(pentafluorophenyl)borane | Cocatalyst / Lewis Acid | Olefin Polymerization |

| Metallocene (e.g., Zirconocene) | Pre-catalyst | Olefin Polymerization |

| Ammonium tetrakis(pentafluorophenyl)borate | Cocatalyst | Propylene and Ethylene/1-Octene Polymerization |

Mechanistic Aspects of Chain Growth and Termination in Fluorinated Polymerization Systems

Chain-growth polymerization is a process where monomer units are added sequentially to a growing polymer chain that possesses a reactive center. wikipedia.org This process can proceed through various mechanisms, including free radical, cationic, or anionic pathways. doubtnut.com The fundamental steps in chain-growth polymerization are initiation, propagation, and termination. wikipedia.orgslideshare.net

Initiation: This step involves the formation of an active species from an initiator molecule. wikipedia.org In the context of fluorinated systems using cocatalysts like tris(pentafluorophenyl)borane, initiation occurs through the activation of the metallocene pre-catalyst.

Termination: The growth of a polymer chain is concluded in the termination step, where the active center is deactivated. wikipedia.org This can occur through various reactions, including the combination of two growing chains or disproportionation. libretexts.org

In fluorinated polymerization systems, the electronic properties of the monomers and the catalyst system significantly influence these mechanistic steps. The strong electron-withdrawing nature of the pentafluorophenyl group in a monomer like 1-(pentafluorophenyl)-1-propene (B599178) can affect the reactivity of the double bond and the stability of the growing polymer chain.

Chain transfer is another important reaction that can occur during chain-growth polymerization, where the active center is transferred to another molecule, such as a monomer, solvent, or another polymer chain. libretexts.org This can lead to the formation of branched polymers. libretexts.org

Kinetics of Polymerization Processes and Rate Determinations

The kinetics of polymerization are crucial for understanding and controlling the polymerization process to achieve desired polymer properties. youtube.com The rate of polymerization is influenced by the concentrations of the monomer and the initiator (or catalyst system), as well as the rate constants for the individual steps of initiation, propagation, and termination. youtube.comlibretexts.org

For a typical chain-growth polymerization, the rate of polymerization is often found to be proportional to the monomer concentration and the square root of the initiator concentration. youtube.com This relationship is derived using the steady-state approximation, which assumes that the concentration of the active radical species remains constant throughout the reaction. youtube.com

The kinetic chain length, which represents the average number of monomer units added per initiated chain, is a critical parameter that can be theoretically determined from the rates of propagation and initiation. libretexts.org This allows for the theoretical control of the polymer chain length by adjusting the concentrations of the monomer and initiator. libretexts.org

In polymerization reactions, the management of heat is also a significant kinetic consideration. youtube.com Polymerization is an exothermic process, and an uncontrolled increase in temperature can lead to a "runaway reaction". youtube.com The mode and method of polymerization are therefore important for maintaining process stability. youtube.com

This compound as a Monomer in Advanced Polymer Materials Research

While direct research on this compound as a monomer is not extensively detailed in the provided search results, the use of fluorinated building blocks in polymer and materials chemistry is well-established. sigmaaldrich.com Fluorinated polymers often exhibit enhanced thermal stability and unique physical and chemical properties. sigmaaldrich.com The incorporation of the pentafluorophenyl group from this compound into a polymer backbone would be expected to impart significant changes in properties such as lipophilicity, reactivity, and stability due to the strong electron-withdrawing nature of the C₆F₅ group. sigmaaldrich.com These characteristics are highly desirable in the development of advanced materials for various applications.

Utilization as a Key Synthetic Intermediate for Complex Fluorinated Organic Molecules

Fluorinated organic compounds are of great interest in medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.com The introduction of fluorine atoms or fluorinated groups can significantly modulate the biological and chemical properties of a molecule. sigmaaldrich.com Compounds like this compound serve as valuable fluorinated building blocks for the synthesis of more complex molecules. sigmaaldrich.com The reactive double bond and the highly fluorinated aromatic ring provide two distinct sites for chemical modification, allowing for a wide range of synthetic transformations. This makes this compound a versatile starting material for creating novel fluorinated compounds with tailored properties for various applications.

Advanced Analytical Characterization Techniques for Fluorinated Alkenes

Spectroscopic Methods for In-Depth Structural Elucidation and Mechanistic Studies

Spectroscopic methods are fundamental in determining the precise molecular structure of 1-(Pentafluorophenyl)-1-propene (B599178) and understanding its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. The presence of hydrogen, carbon, and fluorine atoms allows for analysis using ¹H, ¹³C, and ¹⁹F NMR.

¹³C NMR Spectroscopy: In ¹³C NMR, the chemical environment of each carbon atom in the molecule is probed. The spectrum for this compound would show distinct signals for the three carbons of the propene moiety and the six carbons of the pentafluorophenyl ring. The carbon atoms directly bonded to fluorine exhibit complex splitting patterns due to carbon-fluorine (C-F) coupling. The high electronegativity of fluorine causes a significant downfield shift for the attached carbons. The expected signals include those for the methyl (CH₃) group, the vinyl carbons (C=C), and the aromatic carbons. docbrown.info The carbon atoms of the pentafluorophenyl ring typically appear as multiplets due to one-bond and multi-bond C-F coupling. reddit.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms on the aromatic ring. rsc.orgarkat-usa.org The chemical shifts and coupling patterns (J-coupling) between the fluorine atoms provide definitive information about their relative positions. Typically, the signals for ortho-fluorines appear at a different chemical shift than the meta- and para-fluorines, often as multiplets. researchgate.netpsu.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹³C | -CH₃ | ~18-25 | Quartet (due to ¹H coupling) |

| =CH- | ~120-140 | Multiplet (due to ¹H & ¹⁹F coupling) | |

| C₆F₅-C= | ~110-130 | Multiplet (due to ¹H & ¹⁹F coupling) | |

| C-F (ortho) | ~135-145 | Multiplet (due to C-F & F-F coupling) | |

| C-F (meta) | ~138-148 | Multiplet (due to C-F & F-F coupling) | |

| C-F (para) | ~136-146 | Multiplet (due to C-F & F-F coupling) | |

| ¹⁹F | ortho-F | ~ -140 to -148 | Multiplet |

| para-F | ~ -150 to -158 | Multiplet (typically a triplet) | |

| meta-F | ~ -160 to -165 | Multiplet | |

| Note: Predicted values are based on data for structurally similar compounds and general NMR principles. Actual values may vary. |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, key vibrational modes can be identified. The spectrum is characterized by absorptions corresponding to the C-H bonds of the methyl and vinyl groups, the C=C double bond of the propene unit, the C-F bonds, and the vibrations of the aromatic ring. The C=C stretching vibration of the alkene is typically observed in the 1680-1620 cm⁻¹ region. docbrown.info The strong, characteristic absorptions for C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ range. Vibrations associated with the pentafluorophenyl ring would also produce distinct peaks. rsc.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkene C-H | Stretching | 3100-3010 |

| Alkyl C-H | Stretching | 3000-2850 |

| Alkene C=C | Stretching | 1680-1620 |

| Aromatic C=C | Ring Stretching | ~1600 and ~1475 |

| C-F (Aromatic) | Stretching | 1350-1100 (Strong, multiple bands) |

| Alkene C-H | Bending (Out-of-plane) | 1000-650 |

| Note: These are general ranges; the specific molecular environment influences the exact peak positions. |

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. For this compound (C₉H₅F₅), the exact mass can be calculated and compared to the experimentally measured mass. The ability of HRMS to measure mass-to-charge ratios (m/z) to several decimal places distinguishes the target compound from other species with the same nominal mass. nih.gov This high accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknown fluorinated compounds in environmental or biological samples.

Table 3: High-Resolution Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₅F₅ | - |

| Nominal Mass | 208 u | - |

| Monoisotopic (Exact) Mass | 208.03114097 Da | PubChem nih.gov |

| Typical HRMS Mass Accuracy | < 5 ppm | General Knowledge |

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS)

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS) represents one of the most powerful techniques in mass spectrometry, offering unparalleled mass resolution and accuracy (often in the parts-per-billion range). mdpi.comresearchgate.net By infusing a sample directly into the ion source without prior chromatographic separation, DI-FT-ICR-MS can analyze complex mixtures. mdpi.com For a pure sample of this compound, this technique would provide an extremely accurate mass measurement, leading to an unambiguous assignment of its elemental formula. rsc.org Its high resolving power can also reveal the isotopic fine structure of the molecular ion, further confirming the elemental composition. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Non-Targeted Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This technique is ideal for analyzing this compound in complex matrices. An appropriate LC method, potentially using a pentafluorophenylpropyl (PFPP) stationary phase which is effective for retaining and separating fluorinated compounds, could isolate it from impurities or other components. nih.govomicsonline.org

Following separation, MS/MS can be used for highly specific quantification and structural confirmation. The precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic pattern of product ions, creating a unique signature for the molecule.

In a non-targeted analysis workflow, LC-MS/MS can be used to screen samples for unknown fluorinated compounds. elsevierpure.com The presence of this compound could be hypothesized based on its accurate mass (from HRMS) and then confirmed by its fragmentation pattern in MS/MS and its retention time. This approach is vital for identifying novel fluorinated pollutants or metabolites in complex samples. researchgate.net

X-ray Diffraction (XRD) Analysis for Crystalline Structural Determination

X-ray Diffraction (XRD) is a premier analytical technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered beams is analyzed. The angles and intensities of these diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice.

For novel compounds, understanding the crystal structure is a critical step in its complete characterization. malvernpanalytical.com While single-crystal X-ray diffraction is the traditional method for solving crystal structures, powder XRD can also be used to extract structural information, especially when suitable single crystals are unavailable. malvernpanalytical.com This analysis yields precise data on bond lengths, bond angles, and intermolecular interactions, confirming the molecular conformation and revealing how the molecules pack together in the solid state. This information is foundational for structure-property relationship studies. rsc.org

In the context of this compound, an XRD analysis would provide definitive proof of its stereochemistry (e.g., the (E) or (Z) configuration of the propene double bond) and the conformation of the pentafluorophenyl ring relative to the propene substituent. The table below illustrates the type of crystallographic data that would be obtained from a single-crystal XRD analysis of a compound like this compound.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C₉H₅F₅ | The elemental composition of the molecule. |

| Formula Weight | 208.13 g/mol | The mass of one mole of the compound. nih.gov |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.7 Å, c = 17.2 Å, β = 95° | The lengths and angles of the smallest repeating unit of the crystal lattice. |

| Volume | 830 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.66 g/cm³ | The theoretical density of the material based on the crystal structure. |

Specialized Techniques for Total Organic Fluorine Quantification (e.g., Combustion Ion Chromatography)

Quantifying the amount of fluorine in a fluorinated organic compound is essential for verifying its identity and purity. Total Organic Fluorine (TOF) analysis serves as a comprehensive measure of all fluorine atoms covalently bonded to carbon within a sample. ifpmag.com The most prominent and robust technique for this purpose is Combustion Ion Chromatography (CIC). researchgate.netnih.gov

The CIC method involves the complete combustion of the sample in a high-temperature furnace (typically above 1,000°C) in an oxygen-rich atmosphere. ifpmag.com This process breaks the exceptionally strong carbon-fluorine (C-F) bonds. The combustion gases, containing the liberated fluorine as hydrogen fluoride (B91410) (HF), are then passed through an aqueous absorption solution. This solution is subsequently injected into an ion chromatograph (IC), which separates the fluoride ions from other captured ions and quantifies their concentration. nih.govinnovatechlabs.com

For a pure substance like this compound, the TOF value should correspond directly to the theoretical fluorine content. In many environmental or material analyses, the total fluorine (TF) is first measured. If inorganic fluoride (TIF) is suspected to be present, it is measured separately and subtracted from the TF to yield the TOF value (TOF = TF - TIF). nih.govmeasurlabs.com For a synthesized chemical, this can confirm the absence of inorganic fluoride impurities. This technique is a powerful screening tool for assessing the total amount of per- and polyfluoroalkyl substances (PFAS) in a sample, as it measures the cumulative organofluorine present. researchgate.netbizngo.org

The table below shows a comparison between the theoretical fluorine content of this compound and a hypothetical experimental result from a CIC analysis.

| Parameter | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₉H₅F₅ | - |

| Theoretical Fluorine Content (% by mass) | 45.64% | Calculated: [(5 * 19.00) / 208.13] * 100% |

| Analytical Method | Combustion Ion Chromatography (CIC) | - |

| Hypothetical Measured Total Fluorine (TF) | 45.21% | CIC Analysis |

| Measured Inorganic Fluorine (TIF) | <0.01% | Ion Chromatography of aqueous extract |

| Calculated Total Organic Fluorine (TOF) | 45.21% | TOF = TF - TIF |

| Recovery Rate | 99.06% | (Measured TOF / Theoretical %F) * 100% |

Future Research Directions and Challenges

Development of Novel and Efficient Stereoselective Synthetic Pathways

A primary challenge in the synthesis of 1-(Pentafluorophenyl)-1-propene (B599178) is the control of its stereochemistry, specifically the selective formation of either the (E) or (Z) isomer. A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. iupac.org The development of highly stereoselective methods is crucial as the geometric configuration of the double bond can significantly impact the biological activity and material properties of its derivatives.

Future research will likely focus on:

Catalyst-Controlled Stereoselectivity: Investigating new transition-metal catalysts and organocatalysts that can direct the formation of a specific isomer during the key bond-forming steps. This includes exploring frustrated Lewis pairs (FLPs) for hydrogenation and other additions. rsc.org

Substrate-Controlled Syntheses: Designing precursor molecules where steric or electronic factors inherently favor the formation of one isomer over the other.

Post-Synthetic Isomerization: Developing efficient and selective methods to convert a mixture of isomers, or the more readily available isomer, into the desired one.

The ability to produce either the (E)- or (Z)-isomer on demand and with high purity is a significant goal that would unlock the full potential of this versatile building block. rsc.orgwiley.com

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity in Fluorination

Catalysis is fundamental to organofluorine chemistry, enabling reactions that would otherwise be inefficient or impossible. numberanalytics.com For this compound, future catalytic research extends beyond its synthesis to its subsequent functionalization, particularly involving the activation of the strong carbon-fluorine (C-F) bonds of the pentafluorophenyl ring.

Key areas for exploration include:

Earth-Abundant Metal Catalysis: Shifting from precious metals like palladium and rhodium to more sustainable and cost-effective metals such as nickel, cobalt, and copper for C-F activation and functionalization reactions. researchgate.netmdpi.com

Photocatalysis and Electrocatalysis: Utilizing light or electricity to drive fluorination and defluorinative functionalization reactions under mild conditions, offering alternative and potentially more selective reaction pathways. numberanalytics.comnumberanalytics.com

Improved Ligand Design: Developing sophisticated ligands for metal catalysts that can precisely control the regioselectivity and chemoselectivity of reactions on the pentafluorophenyl ring, allowing for the targeted replacement of a single fluorine atom. mit.edu

The table below summarizes various catalytic approaches relevant to the functionalization of fluoroaromatics, which could be adapted for this compound.

| Catalyst Type | Metal Center | Reaction Type | Potential Advantage |

| Homogeneous Catalyst | Pd, Ni, Co, Rh | C-F Activation, Cross-Coupling | High selectivity and activity. researchgate.netmdpi.com |

| Organocatalyst | Amine-based | Enantioselective Fluorination | Avoids metal contamination. nih.gov |

| Photocatalyst | Ir, Ru | Redox Reactions | Mild reaction conditions, unique reactivity. numberanalytics.com |

| Electrocatalysis | - | Fluorination/Defluorination | Reduced use of chemical reagents. numberanalytics.com |

This table presents examples of catalytic systems and their potential applications in the context of fluoroaromatic chemistry.

A significant challenge remains in achieving selective activation of one specific C-F bond out of the five present in the ring, a feat that requires highly sophisticated catalytic systems. acs.orgosti.govnih.gov

Advanced Computational Modeling for Predicting Reactivity and Designing Novel Fluorinated Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.gov For this compound, DFT can provide deep insights into its electronic structure, reaction mechanisms, and spectroscopic properties.

Future computational efforts will be directed towards:

Reactivity Prediction: Modeling reaction pathways to predict the most likely sites of nucleophilic or electrophilic attack, aiding in the design of new synthetic strategies. DFT studies can help understand the mechanisms of fluorination and C-F activation. researchgate.net

Catalyst Design: Simulating the interaction between the substrate and various catalysts to rationally design new ligands and catalytic systems with enhanced activity and selectivity.

Property Simulation: Calculating properties such as NMR spectra and electronic transitions to aid in the characterization of new derivatives and to predict their potential utility in materials science. researchgate.net

For instance, DFT calculations can model the transition states of C-F activation reactions, providing activation energy barriers that help explain experimental outcomes and guide the optimization of reaction conditions. nih.govresearchgate.net

Integration of Sustainable and Green Chemical Processes for Environmentally Benign Synthesis

The growing emphasis on environmental protection necessitates the adoption of green chemistry principles in the synthesis of all chemicals, including organofluorine compounds. dovepress.comsocietechimiquedefrance.fr Traditional fluorination methods often involve hazardous reagents like elemental fluorine or hydrogen fluoride (B91410), generating significant waste. dovepress.comrsc.org

Future research must prioritize:

Safer Fluorinating Agents: Developing and utilizing solid, less hazardous fluorinating reagents that are easier to handle and minimize corrosive byproducts. eurekalert.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through efficient catalytic cycles. numberanalytics.comsemanticscholar.org

Alternative Solvents and Energy Sources: Employing greener solvents like water or ionic liquids, or eliminating solvents altogether. benthamdirect.com The use of microwave irradiation or flow chemistry can also enhance efficiency and reduce energy consumption. benthamdirect.comtib.eu

Lifecycle Assessment: Considering the entire lifecycle of the compound, from the sourcing of raw materials like fluorspar to the ultimate fate of the final products in the environment. societechimiquedefrance.fr

The development of a truly sustainable synthesis for this compound and its derivatives is a critical long-term goal for the field. benthamdirect.comrsc.org

Interdisciplinary Research Opportunities for Broadening the Scope of Organofluorine Chemistry

The unique properties conferred by the pentafluorophenyl group—such as high lipophilicity, metabolic stability, and altered electronic character—make this compound an attractive scaffold for applications in diverse fields. njust.edu.cn Fostering collaboration between synthetic chemists and experts in other disciplines is essential to exploit its full potential.

Promising areas for interdisciplinary research include:

Medicinal Chemistry: Using this compound as a starting material to create new drug candidates. The pentafluorophenyl group can enhance binding affinity and improve pharmacokinetic properties. elsevierpure.comnih.gov

Materials Science: Incorporating the pentafluorophenylpropene unit into polymers or liquid crystals to create new materials with tailored thermal, optical, or electronic properties. nih.gov

Agrochemicals: Synthesizing novel pesticides and herbicides, where the fluorine atoms can increase biological efficacy and stability. rsc.org

Chemical Biology: Developing fluorinated probes based on this structure to study biological processes, leveraging techniques like ¹⁹F NMR spectroscopy. nih.gov

These collaborations will not only drive innovation in applied fields but also provide valuable feedback to synthetic chemists, highlighting new challenges and inspiring the development of novel synthetic methodologies. elsevierpure.comnih.gov

常见问题

Basic: What synthetic methodologies are effective for preparing 1-(Pentafluorophenyl)-1-propene derivatives?

Answer:

A common approach involves the reaction of 1-nitro-2,3,4,5,6-pentafluorobenzene with alkynes or diketones under basic conditions. For example, triethylamine acts as both a catalyst and solvent, facilitating cyclization to form triazole-containing derivatives. Key steps include optimizing reaction temperature (typically 80–100°C) and stoichiometric ratios to avoid side products like 1,3-dipolar adducts . Characterization via NMR and X-ray crystallography is critical to confirm regioselectivity and purity.

Basic: How can X-ray crystallography be utilized to analyze the stereochemical configuration of pentafluorophenyl-substituted compounds?

Answer:

X-ray diffraction provides precise geometric parameters, such as dihedral angles between aromatic rings (e.g., 62.3° between pentafluorophenyl and triazole rings) and bond lengths (e.g., C–F bonds averaging 1.34 Å). These data reveal intramolecular strain and intermolecular interactions like C–H⋯F hydrogen bonds, which stabilize the crystal lattice . Software packages like SHELXL and OLEX2 are standard for structure refinement .

Advanced: How do researchers resolve contradictions in reaction outcomes when synthesizing 1-(Pentafluorophenyl)-1H-1,2,3-triazoles from nitro precursors?

Answer:

Discrepancies in reaction yields or regioselectivity often arise from competing pathways (e.g., 1,3- vs. 1,4-addition). To address this:

- Kinetic Control: Lower temperatures (≤60°C) favor the 1,3-triazole product.

- Computational Modeling: DFT calculations predict transition-state energies to identify favorable pathways.

- By-product Analysis: LC-MS or GC-MS detects intermediates like nitrile oxides, guiding solvent or catalyst adjustments (e.g., switching from triethylamine to DBU) .

Advanced: What role does Hirshfeld surface analysis play in understanding solid-state interactions of fluorinated aryl compounds?

Answer:

Hirshfeld surfaces quantify intermolecular contacts (e.g., F⋯H, C⋯C, and π-stacking interactions). For this compound derivatives:

- F⋯H Contacts: Contribute ~25% of surface contacts, indicating strong electrostatic interactions.

- Aromatic Stacking: Face-to-edge π-interactions (distance: 3.5–4.0 Å) stabilize crystal packing.

Tools like CrystalExplorer visualize these interactions, aiding in the design of materials with tailored thermal or electronic properties .

Advanced: How does the pentafluorophenyl group influence the electronic properties of OLED materials?

Answer:

The electron-withdrawing pentafluorophenyl group enhances charge-transfer efficiency in TADF (thermally activated delayed fluorescence) emitters. Key effects include:

- Reduced ΔEST: The singlet-triplet energy gap narrows to ≤0.3 eV, enabling efficient upconversion.

- Enhanced Electron Mobility: Fluorine substituents lower LUMO levels (-2.8 eV vs. -2.3 eV for phenyl analogs), improving electron injection in OLED layers.

Electrochemical studies (cyclic voltammetry) and TD-DFT simulations validate these properties .

Basic: What spectroscopic techniques are essential for characterizing fluorinated aryl intermediates?

Answer:

- <sup>19</sup>F NMR: Identifies substituent effects (e.g., chemical shifts at -140 to -160 ppm for para-F).

- IR Spectroscopy: Detects C–F stretching vibrations (1100–1250 cm<sup>-1</sup>).

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]<sup>+</sup> for C17H7F8N3O at m/z 428.04) .

Advanced: What strategies mitigate challenges in crystallizing highly fluorinated compounds?

Answer:

- Solvent Selection: Low-polarity solvents (hexane/EtOAc mixtures) reduce fluorine’s hydrophobic collapse.

- Additive Screening: Small amines (e.g., pyridine) disrupt F⋯F repulsion.

- Temperature Gradients: Slow cooling (0.5°C/min) promotes ordered lattice formation. Crystallization success is monitored via PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。